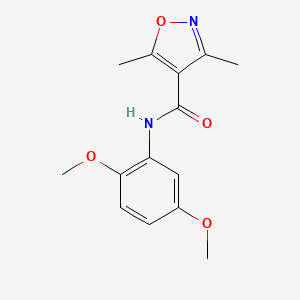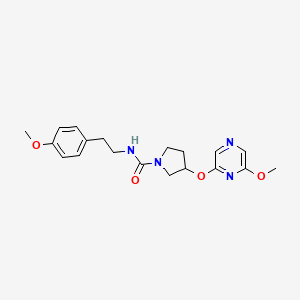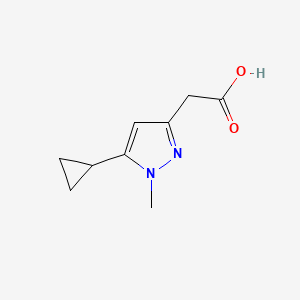
2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride” consists of a thiazole ring attached to a methoxyphenyl group and an ethanamine group. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. As a dihydrochloride salt, it would be expected to be soluble in water.Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Quantitative Structure-Activity Relationship (QSAR) Analysis
A study conducted by Brzezińska, Kośka, and Walczyński (2003) explored the QSAR of thiazole and benzothiazole derivatives, including compounds related to 2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride. The research utilized thin-layer chromatographic data to predict the pharmacological activity of new drug candidates, highlighting the compound's role in H1-antihistamine activity (Brzezińska, Kośka, & Walczyński, 2003).
Synthesis and Base-Catalyzed Ring Transformation
A study by Sápi et al. (1997) focused on the synthesis of derivatives involving base-catalyzed ring transformations, providing insights into the structural prerequisites for specific ring transformations of compounds similar to this compound (Sápi et al., 1997).
Biological Activity and Pharmacological Evaluation
Antimicrobial and Anticancer Properties
Research by Patel et al. (2013) on thiazolidin-4-one derivatives, which share structural similarities with the compound , evaluated their antimicrobial and potential anticancer properties. The study contributes to understanding the broader application of such compounds in developing therapeutic agents (Patel et al., 2013).
Molecular Docking and Quantum Chemical Calculations
Studies by Viji et al. (2020) performed molecular docking and quantum chemical calculations on derivatives, revealing their potential in antimicrobial activity and interaction with biological targets. This research underscores the compound's relevance in designing drugs with specific biological activities (Viji et al., 2020).
Direcciones Futuras
The future directions for research on “2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride” and similar compounds would likely involve further exploration of their synthesis, properties, and potential biological activities. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities .
Propiedades
IUPAC Name |
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.2ClH/c1-15-11-4-2-9(3-5-11)12-14-10(6-7-13)8-16-12;;/h2-5,8H,6-7,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQMZSIAUCJFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(4-Chlorophenyl)-3-isoxazolyl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2633240.png)
![1-[2-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2633241.png)


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2633244.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2633246.png)
![5-[(2,4-Dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633249.png)
![N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2633253.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2633257.png)
![methyl 6-methyl-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate](/img/structure/B2633258.png)
![2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/no-structure.png)
![N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633260.png)
![Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2633261.png)